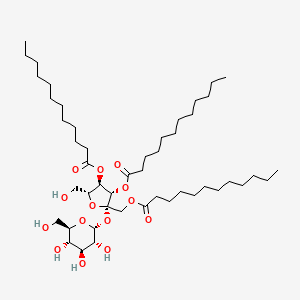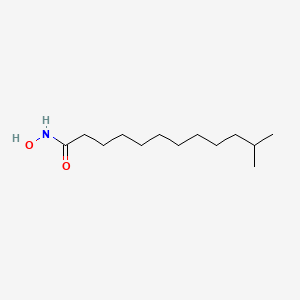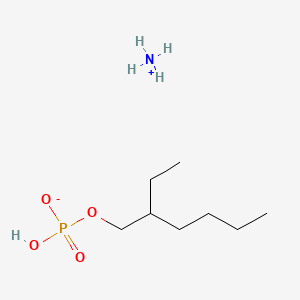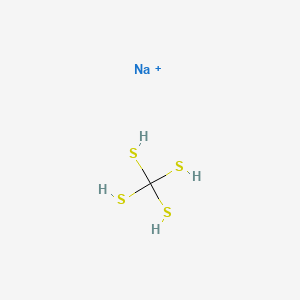
Methanetetrathiol, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Methanetetrathiol, sodium salt can be synthesized by reacting methanethiol with sodium hydroxide. The reaction typically occurs in an aqueous solution and can be represented by the following equation:
CH3SH+NaOH→CH3SNa+H2O
Industrial Production Methods
Industrial production of this compound involves the same basic reaction but on a larger scale. The process requires careful control of reaction conditions to ensure high purity and yield. The reaction is typically carried out in a controlled environment to prevent the release of methanethiol, which has a strong and unpleasant odor .
化学反应分析
Types of Reactions
Methanetetrathiol, sodium salt undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in S_N2 reactions, where it can replace a leaving group in an organic molecule.
Oxidation: It can be oxidized to form disulfides.
Reduction: It can reduce certain compounds, although this is less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, and the reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or iodine can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Methylthioethers are commonly formed.
Oxidation: Disulfides are the major products.
Reduction: The products depend on the specific reaction but can include various reduced sulfur compounds.
科学研究应用
Methanetetrathiol, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of methylthioethers and other sulfur-containing compounds.
Biology: It can be used to study the role of sulfur compounds in biological systems.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
作用机制
Methanetetrathiol, sodium salt exerts its effects primarily through its role as a nucleophile. It can attack electrophilic centers in organic molecules, leading to the formation of new chemical bonds. This nucleophilic activity is due to the presence of the negatively charged sulfur atom, which is highly reactive towards electrophiles .
相似化合物的比较
Similar Compounds
- Sodium ethylthiolate (C2H5SNa)
- Sodium propylthiolate (C3H7SNa)
- Sodium butylthiolate (C4H9SNa)
Uniqueness
Methanetetrathiol, sodium salt is unique due to its high nucleophilicity and reactivity, which makes it particularly useful in organic synthesis. Its small molecular size also allows for greater versatility in reactions compared to larger thiolates .
属性
CAS 编号 |
52345-74-1 |
|---|---|
分子式 |
CH4NaS4+ |
分子量 |
167.3 g/mol |
IUPAC 名称 |
sodium;methanetetrathiol |
InChI |
InChI=1S/CH4S4.Na/c2-1(3,4)5;/h2-5H;/q;+1 |
InChI 键 |
MWOAQIRSOWIARK-UHFFFAOYSA-N |
规范 SMILES |
C(S)(S)(S)S.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


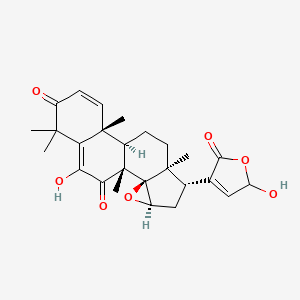
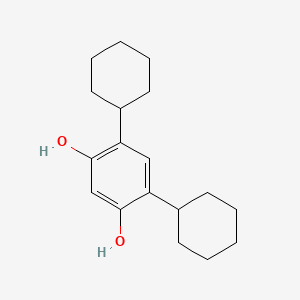

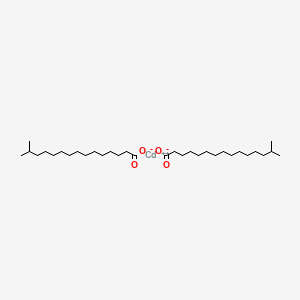
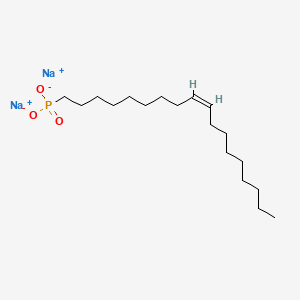
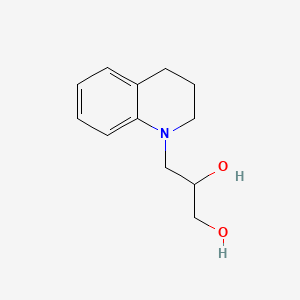
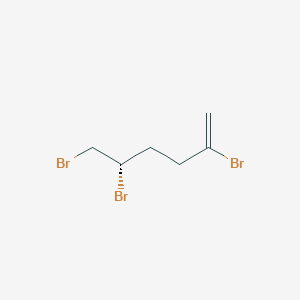


![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)
